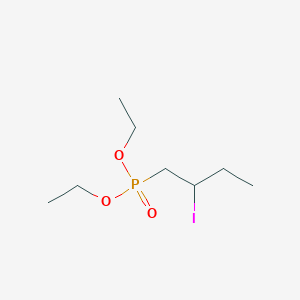
1-Diethoxyphosphoryl-2-iodo-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diethoxyphosphoryl-2-iodo-butane is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a diethoxyphosphoryl group and an iodine atom attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Diethoxyphosphoryl-2-iodo-butane can be synthesized through several methods. One common approach involves the reaction of 1-iodobutane with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the iodine atom by the diethoxyphosphoryl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diethoxyphosphoryl-2-iodo-butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation: The diethoxyphosphoryl group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of butane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of new organophosphorus compounds with different functional groups.
Oxidation: Production of phosphonic acids or phosphonates.
Reduction: Generation of butane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Diethoxyphosphoryl-2-iodo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diethoxyphosphoryl groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Diethoxyphosphoryl-2-iodo-butane involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The diethoxyphosphoryl group can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodobutane: A simple alkyl iodide used as an alkylating agent.
Diethyl phosphite: A phosphorus-containing compound used in organic synthesis.
1-Diethoxyphosphoryl-2-bromo-butane: A bromine analog of 1-Diethoxyphosphoryl-2-iodo-butane with similar reactivity.
Uniqueness
This compound is unique due to the combination of the diethoxyphosphoryl group and the iodine atom, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields of research make it a valuable compound for scientific investigation.
Eigenschaften
CAS-Nummer |
183180-82-7 |
|---|---|
Molekularformel |
C8H18IO3P |
Molekulargewicht |
320.10 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-2-iodobutane |
InChI |
InChI=1S/C8H18IO3P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QNDKYPNQNCBINQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CP(=O)(OCC)OCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


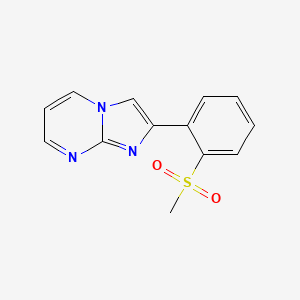
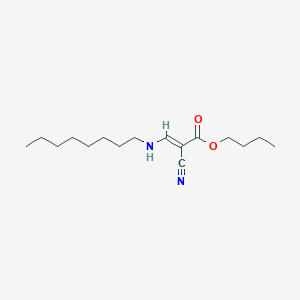
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
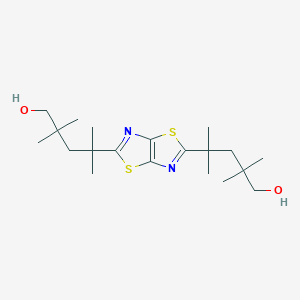
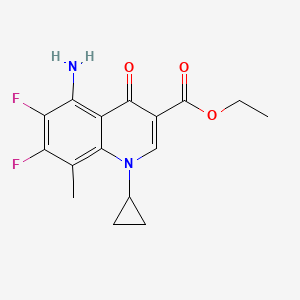
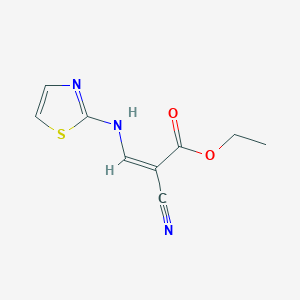
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)

![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)

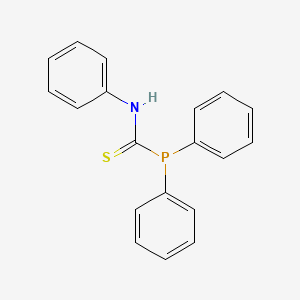
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
